



# Synthesis Protocol for PROTAC EZH2 Degrader: MS8847

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Compound of Interest					
Compound Name:	PROTAC EZH2 Degrader-2				
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## Introduction

This document provides a detailed protocol for the synthesis of MS8847, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and its aberrant activity is implicated in various cancers. MS8847 is a hetero-bifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to EZH2, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation approach can overcome limitations of traditional enzymatic inhibitors by eliminating both the catalytic and non-catalytic scaffolding functions of EZH2.[1][2][3]

This protocol is intended for researchers, scientists, and drug development professionals with expertise in organic synthesis.

### **Data Presentation**

The synthesis of MS8847 is a multi-step process. The following table summarizes the key synthetic steps and reported yields for the intermediates and the final product.



Step	Reaction	Starting Material	Product	Yield (%)
1	Boc Deprotection	Intermediate 9	Intermediate 10	98%
2	Alkylation	Intermediate 10	Ester Intermediate	51%
3	Saponification	Ester Intermediate	Precursor 1	97%
4	Amide Coupling	Precursor 1	MS8847 (Compound 8)	19-60%

# **Experimental Protocols**

The synthesis of MS8847 can be divided into two main stages: the preparation of the key carboxylic acid precursor 1, and its subsequent coupling with the VHL ligand-linker moiety.

## **Materials and Reagents**

- Intermediate 9 (as per previously reported procedures)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Ethyl 3-bromopropanoate (11)
- Cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>)
- N,N-Dimethylformamide (DMF)
- Lithium hydroxide (LiOH)
- Tetrahydrofuran (THF)
- Water (H<sub>2</sub>O)
- Intermediate 18 (VHL ligand with a 10-methylene unit linker)



- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
- 1-Hydroxy-7-azabenzotriazole (HOAt)
- N-Methylmorpholine (NMM)
- Dimethyl sulfoxide (DMSO)
- Standard laboratory glassware and purification equipment (rotary evaporator, flash chromatography system, etc.)

## Stage 1: Synthesis of Carboxylic Acid Precursor 1

Step 1: Synthesis of Intermediate 10 (Boc Deprotection)

- Dissolve intermediate 9 in a solution of dichloromethane (DCM).
- Add trifluoroacetic acid (TFA) to the solution.
- Stir the reaction mixture at room temperature for 30 minutes.
- Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
- Upon completion, remove the solvent and excess TFA under reduced pressure to yield intermediate 10. The reported yield for this step is 98%.

Step 2: Synthesis of the Ester Intermediate (Alkylation)

- To a solution of intermediate 10 in N,N-dimethylformamide (DMF), add cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>) and ethyl 3-bromopropanoate (11).
- Heat the reaction mixture to 80 °C and stir for 4 hours.
- Monitor the reaction for the consumption of the starting material.
- After the reaction is complete, perform an appropriate aqueous work-up and extract the product with a suitable organic solvent.



 Purify the crude product by flash column chromatography to obtain the desired ester intermediate. The reported yield is 51%.

#### Step 3: Synthesis of Precursor 1 (Saponification)

- Dissolve the ester intermediate in a mixture of tetrahydrofuran (THF) and water.
- Add lithium hydroxide (LiOH) to the solution.
- Stir the reaction mixture at room temperature for 12 hours.
- Monitor the hydrolysis of the ester by TLC or LC-MS.
- Once the reaction is complete, acidify the mixture to protonate the carboxylate.
- Extract the product with an organic solvent and dry over a suitable drying agent.
- Remove the solvent under reduced pressure to yield the carboxylic acid precursor 1. The reported yield for this step is 97%.

# Stage 2: Synthesis of MS8847 (Compound 8)

#### Step 4: Amide Coupling

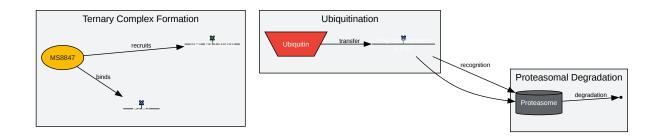
- To a solution of the carboxylic acid precursor 1 in dimethyl sulfoxide (DMSO), add the VHL ligand-linker intermediate 18 (containing a 10-methylene unit linker).
- Add the coupling reagents: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1hydroxy-7-azabenzotriazole (HOAt).
- Add N-methylmorpholine (NMM) as a base.
- Stir the reaction mixture at room temperature for 12 hours.
- Monitor the progress of the reaction by LC-MS.
- Upon completion, purify the reaction mixture using an appropriate method, such as preparative HPLC, to isolate the final product, MS8847 (Compound 8). The reported yield for this type of coupling reaction ranges from 19-60%.



## **Visualizations**

## **Mechanism of Action of MS8847**

The following diagram illustrates the proposed mechanism of action for MS8847 in inducing the degradation of EZH2.



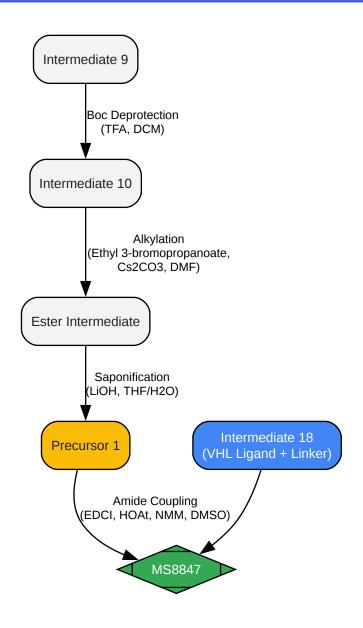
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Caption: Mechanism of MS8847-induced EZH2 degradation.

# **Synthetic Workflow for MS8847**

The following diagram outlines the key steps in the chemical synthesis of MS8847.





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Caption: Synthetic scheme for the PROTAC EZH2 degrader MS8847.

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## References

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